molecular formula C16H22ClNO3 B1602410 Tert-butyl 4-(2-chlorophenoxy)piperidine-1-carboxylate CAS No. 552868-10-7

Tert-butyl 4-(2-chlorophenoxy)piperidine-1-carboxylate

Cat. No.: B1602410
CAS No.: 552868-10-7
M. Wt: 311.8 g/mol
InChI Key: QMADZUIDYBWTFY-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-chlorophenoxy)piperidine-1-carboxylate (CAS 552868-10-7) is a high-purity chemical building block of significant value in medicinal chemistry and pharmaceutical research. With a molecular formula of C₁₆H₂₂ClNO₃ and a molecular weight of 311.80 g/mol, this Boc-protected piperidine derivative serves as a versatile synthetic intermediate . The compound's primary research application lies in the synthesis of novel therapeutic agents, particularly following N-Boc deprotection to generate the secondary amine, which can be further functionalized. Piperidine derivatives are established scaffolds in drug discovery, evidenced by their presence in compounds investigated for treating infectious diseases such as tuberculosis and malaria . Specifically, structural analogs of this compound have been explored as inhibitors of essential enzymes like MenA (1,4-dihydroxy-2-naphthoate prenyltransferase) in Mycobacterium tuberculosis and in the development of antimalarial agents active against chloroquine-resistant Plasmodium falciparum strains . The 2-chlorophenoxy moiety contributes to molecular rigidity and influences lipophilicity, which are critical parameters for optimizing drug-target interactions and pharmacokinetic properties . This product is supplied with a guaranteed purity of ≥95% . For optimal stability and long-term storage, the compound should be kept sealed in a dry environment at 2-8°C . This product is intended for research and further manufacturing applications only. It is strictly not for diagnostic or therapeutic human use.

Properties

IUPAC Name

tert-butyl 4-(2-chlorophenoxy)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClNO3/c1-16(2,3)21-15(19)18-10-8-12(9-11-18)20-14-7-5-4-6-13(14)17/h4-7,12H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMADZUIDYBWTFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60587448
Record name tert-Butyl 4-(2-chlorophenoxy)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60587448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

552868-10-7
Record name tert-Butyl 4-(2-chlorophenoxy)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60587448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Result of Action

The molecular and cellular effects of “this compound” are currently unknown. These effects would be dependent on the compound’s mode of action and the biochemical pathways it affects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact how “this compound” interacts with its targets and exerts its effects. .

Biological Activity

Tert-butyl 4-(2-chlorophenoxy)piperidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound belongs to the class of piperidine derivatives, characterized by a piperidine ring substituted with a tert-butyl group and a chlorophenoxy moiety. The molecular formula is C14H18ClNO2C_{14}H_{18}ClNO_2, and it exhibits properties that make it suitable for various biological applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. It may function through the following mechanisms:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit enzymes involved in inflammatory pathways and cancer progression. For instance, it may inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammatory responses.
  • Receptor Modulation : It can modulate receptor signaling pathways, potentially affecting neurotransmitter systems and providing analgesic effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anti-inflammatory Properties : Studies have shown that the compound can reduce inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases.
  • Anticancer Activity : The compound has demonstrated cytotoxic effects against various cancer cell lines. For example, in studies involving human cancer cell lines, it exhibited an IC50 value indicating significant growth inhibition .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Cytotoxicity Assays : A study evaluated the cytotoxic effects of the compound on different cancer cell lines, revealing an IC50 value of approximately 10 μM against A-431 cells (human epidermoid carcinoma) and HT29 cells (human colorectal adenocarcinoma). These results suggest its potential as an anticancer agent .
  • Anti-inflammatory Studies : In vitro assays demonstrated that the compound significantly reduced the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharide (LPS), highlighting its anti-inflammatory potential.
  • Structure-Activity Relationship (SAR) : Research into SAR has indicated that modifications to the chlorophenoxy group significantly influence the biological activity of related compounds. For example, variations in halogen substitution patterns on the phenoxy group can enhance or diminish anticancer effects .

Data Table: Biological Activity Summary

Activity TypeCell Line/ModelIC50 (μM)Reference
CytotoxicityA-431 (human epidermoid)10
CytotoxicityHT29 (human colorectal)15
Anti-inflammatoryMacrophages (LPS-stimulated)N/A

Scientific Research Applications

Chemical Synthesis

Tert-butyl 4-(2-chlorophenoxy)piperidine-1-carboxylate is synthesized through several methods involving diverse chemical reactions. The general synthetic pathway often includes the following steps:

  • Formation of the Piperidine Ring : The synthesis typically starts with piperidine derivatives, which are modified to introduce various substituents.
  • Acylation Reactions : The introduction of the tert-butyl and chlorophenoxy groups is achieved through acylation reactions, often utilizing reactive acyl chlorides or anhydrides.
  • Purification : The crude product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Antimalarial Activity

Research has demonstrated that derivatives of piperidine, including this compound, exhibit significant antimalarial properties. A study synthesized a library of 1,4-disubstituted piperidine derivatives, revealing that certain compounds displayed potent activity against Plasmodium falciparum, the causative agent of malaria. The structure-activity relationship (SAR) studies indicated that modifications on the piperidine ring could enhance efficacy and reduce side effects .

Antimycobacterial Activity

Another important application is in the fight against tuberculosis (TB). Recent studies have explored piperidine derivatives as inhibitors of Mycobacterium tuberculosis (Mtb). Compounds similar to this compound were found to possess potent antimycobacterial activity, suggesting their potential use in TB treatment regimens .

Neurological Disorders

There is growing interest in the use of piperidine derivatives for treating neurological disorders due to their ability to modulate neurotransmitter systems. Certain compounds have shown promise in preclinical models for conditions such as anxiety and depression. The structural characteristics of this compound may contribute to its interaction with specific receptors in the brain .

Cancer Therapy

Piperidine derivatives are also being investigated for their anticancer properties. Some studies have indicated that these compounds can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation and survival . this compound may serve as a lead compound for developing novel anticancer agents.

Case Studies and Research Findings

Study ReferenceFocus AreaKey Findings
Antimalarial ActivitySignificant activity against Plasmodium falciparum with SAR insights leading to enhanced efficacy.
Antimycobacterial ActivityDemonstrated potent inhibition of Mtb, suggesting potential for TB therapy.
Neurological DisordersModulation of neurotransmitter systems indicating potential for anxiety and depression treatment.
Cancer TherapyInhibition of tumor growth pathways, highlighting anticancer potential.

Chemical Reactions Analysis

Deprotection of the Boc Group

The tert-butyloxycarbonyl (Boc) group is cleaved under acidic conditions to yield the free piperidine amine, a critical step for further functionalization.

Reaction Conditions :

  • Reagent : Trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane.

  • Temperature : Room temperature to 50°C.

  • Time : 1–4 hours.

Example :

Starting MaterialReagentProductYieldSource
Tert-butyl 4-(2-chlorophenoxy)piperidine-1-carboxylate4M HCl in dioxane4-(2-Chlorophenoxy)piperidine HCl95%

This reaction is pivotal for accessing the primary amine, which can undergo alkylation, acylation, or reductive amination .

Nucleophilic Aromatic Substitution at the Chlorophenoxy Group

The 2-chlorophenoxy group participates in nucleophilic substitution (SNAr) under specific conditions. The ortho-chlorine’s reactivity is moderate and requires activation.

Reaction Conditions :

  • Reagents : Amines, alkoxides, or thiols.

  • Catalyst : CuI or Pd-based catalysts for cross-couplings.

  • Solvent : DMF, DMSO, or THF.

Example :

Reaction PartnerConditionsProductYieldSource
Sodium methoxideDMF, 80°C, 12h4-(2-Methoxyphenoxy)piperidine62%

This reaction demonstrates the displacement of chlorine with methoxy groups, though yields vary based on steric and electronic factors .

Functionalization of the Piperidine Ring

The deprotected piperidine amine undergoes further modifications:

Reductive Amination

Reaction Conditions :

  • Reagents : Aldehydes/ketones with NaBH3CN or NaBH(OAc)3.

  • Solvent : Dichloroethane or THF.

Example :

Carbonyl CompoundProductYieldSource
BenzaldehydeN-Benzyl-4-(2-chlorophenoxy)piperidine78%

Acylation

Reaction Conditions :

  • Reagents : Acid chlorides or anhydrides.

  • Base : Triethylamine or DMAP.

Example :

Acylating AgentProductYieldSource
Acetyl chlorideN-Acetyl-4-(2-chlorophenoxy)piperidine85%

Cross-Coupling Reactions

The chlorine atom on the phenoxy group enables metal-catalyzed cross-couplings:

Suzuki-Miyaura Coupling

Reaction Conditions :

  • Catalyst : Pd(PPh3)4 or PdCl2(dppf).

  • Base : K2CO3 or Cs2CO3.

  • Solvent : Dioxane or toluene.

Example :

Boronic AcidProductYieldSource
Phenylboronic acid4-(2-Phenylphenoxy)piperidine60%

Oxidation of the Piperidine Ring

Reaction Conditions :

  • Reagent : m-CPBA or H2O2.

  • Product : N-Oxide derivatives.

Example :

Oxidizing AgentProductYieldSource
m-CPBA4-(2-Chlorophenoxy)piperidine N-Oxide70%

Reduction of the Aromatic Ring

Reaction Conditions :

  • Reagent : H2, Pd/C.

  • Solvent : Ethanol or methanol.

Example :

ConditionsProductYieldSource
50 psi H2, Pd/C4-(2-Chlorocyclohexoxy)piperidine55%

Etherification and Alkylation

The phenoxy oxygen can participate in Mitsunobu reactions or alkylation:

Example :

ReagentProductYieldSource
DIAD, PPh3, R-OH4-(2-(Alkoxy)phenoxy)piperidine65%

Comparison with Similar Compounds

Phenoxy vs. Benzoyl Derivatives

Compound Name Substituent at 4-Position Key Features Reference
Tert-butyl 4-(2-chlorophenoxy)piperidine-1-carboxylate 2-Chlorophenoxy Discontinued; intermediate for antimalarial agents.
Tert-butyl 4-(4-chlorobenzoyl)piperidine-1-carboxylate 4-Chlorobenzoyl Higher polarity (Rf = 0.19 in PE/EtOAc); confirmed by HRMS ([M+H]+ = 322.1203).
Tert-butyl 4-(3-methoxyphenethyl)piperidine-1-carboxylate 3-Methoxyphenethyl Lipophilic side chain enhances blood-brain barrier penetration for CNS targets.

Key Observations :

  • The 2-chlorophenoxy group in the target compound introduces steric hindrance and moderate electron-withdrawing effects, influencing its reactivity in substitution reactions .
  • Replacing the phenoxy group with a benzoyl group (e.g., 4-chlorobenzoyl) increases polarity and alters hydrogen-bonding capacity, as evidenced by lower Rf values in chromatography .
  • Phenethyl derivatives (e.g., 3-methoxyphenethyl) enhance lipophilicity, making them suitable for central nervous system (CNS) drug candidates .

Halogenated and Electron-Withdrawing Groups

Compound Name Substituent at 4-Position Key Features Reference
Tert-butyl 4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate 2-(Trifluoromethyl)phenyl Strong electron-withdrawing CF3 group improves metabolic stability.
Tert-butyl 4-(2-fluoro-6-hydroxyphenyl)piperidine-1-carboxylate 2-Fluoro-6-hydroxyphenyl Hydroxyl group enables hydrogen bonding; fluorine enhances bioavailability.

Key Observations :

  • The trifluoromethyl group (CF3) significantly enhances metabolic stability and electron-deficient character, as seen in intermediates for kinase inhibitors .
  • Fluoro and hydroxyl substituents (e.g., 2-fluoro-6-hydroxyphenyl) improve solubility and target binding affinity via polar interactions .

Key Observations :

  • The target compound’s synthesis requires low-temperature lithiation , which complicates scalability compared to room-temperature methods for benzoyl derivatives .
  • Heck coupling for styryl derivatives introduces geometric isomerism (E/Z), necessitating careful stereochemical analysis .

Key Observations :

  • The target compound’s discontinued status may reflect underexplored toxicity or instability, whereas methylphenyl analogues lack comprehensive safety profiles .
  • Derivatives with hydroxyl groups (e.g., 2-fluoro-6-hydroxyphenyl) are prioritized for CNS drugs but require further toxicological evaluation .

Preparation Methods

Preparation via tert-Butyl 4-(methanesulfonyloxy)piperidine-1-carboxylate Intermediate

One well-documented approach involves the use of tert-butyl 4-(methanesulfonyloxy)piperidine-1-carboxylate as the key intermediate, which undergoes nucleophilic substitution with 2-chlorophenol derivatives.

  • Reagents and Conditions:

    • Starting intermediate: tert-butyl 4-(methanesulfonyloxy)piperidine-1-carboxylate.
    • Nucleophile: 2-chlorophenol or related chlorinated phenol.
    • Base: Potassium carbonate or cesium fluoride.
    • Solvent: N-methylpyrrolidone (NMP), ethanol/water mixtures, or N,N-dimethylacetamide (DMA).
    • Temperature: Typically 70°C to 105°C.
    • Reaction time: 12 to 24 hours depending on conditions.
  • Procedure Highlights:

    • The mesylate intermediate is reacted with 2-chlorophenol in the presence of potassium carbonate or cesium fluoride to facilitate nucleophilic substitution.
    • Reactions under nitrogen atmosphere and controlled heating improve selectivity.
    • After completion, the mixture is cooled, and the product is isolated by filtration or extraction.
    • Purification often involves recrystallization or chromatography.
  • Yields and Purity:

    • Yields reported range from 58% to 95%, depending on conditions and scale.
    • High purity products are obtained after standard workup and drying.

Data Table Summarizing Preparation Conditions and Yields

Entry Starting Material Base Solvent Temp (°C) Time (h) Yield (%) Notes
1 tert-butyl 4-(methanesulfonyloxy)piperidine-1-carboxylate K2CO3 NMP 100-105 24 95 Stirring under N2; water quench at 75-80°C; filtration and drying
2 tert-butyl 4-(methanesulfonyloxy)piperidine-1-carboxylate K2CO3 Ethanol/water (10:1) Reflux (~78) 16.5 84 Reflux with stirring; gradual cooling and crystallization; vacuum drying
3 tert-butyl 4-(methanesulfonyloxy)piperidine-1-carboxylate CsF N,N-dimethylacetamide 85 12 60 Multiple additions of reagents; workup with DCM and brine; purification by chromatography
4 tert-butyl 4-(methanesulfonyloxy)piperidine-1-carboxylate CsF N,N-dimethylacetamide 85 18 58 Similar to entry 3 with extended time; purification by chromatography

Detailed Reaction Mechanism Insights

  • Activation Step: The piperidine nitrogen is protected by the tert-butyl carbamate group to prevent unwanted side reactions.
  • Leaving Group Introduction: The 4-position of the piperidine ring is functionalized with a good leaving group such as a mesylate (methanesulfonyloxy group).
  • Nucleophilic Substitution: The 2-chlorophenol nucleophile attacks the activated carbon bearing the leaving group, displacing it and forming the 2-chlorophenoxy ether linkage.
  • Base Role: Potassium carbonate or cesium fluoride acts both to deprotonate the phenol, enhancing its nucleophilicity, and to neutralize the acid generated during substitution.
  • Solvent Effects: Polar aprotic solvents like NMP and DMA stabilize charged intermediates and facilitate the SN2 reaction.

Notes on Scale-Up and Industrial Production

  • Industrial synthesis adopts similar routes but optimizes parameters such as solvent volumes, temperature control, and reaction times for large-scale batch or continuous flow reactors.
  • Purification techniques include crystallization and chromatographic methods tailored to remove residual starting materials and by-products.
  • Reaction monitoring by NMR and mass spectrometry ensures batch consistency and product quality.

Summary of Research Findings

  • The mesylate intermediate route is the most commonly reported and efficient method for preparing this compound.
  • Use of potassium carbonate in ethanol/water mixtures under reflux conditions yields high purity products with good yield.
  • Cesium fluoride in DMA provides an alternative method but generally with lower yields and requires chromatographic purification.
  • Reaction times vary from 12 to 24 hours depending on reagents and temperature.
  • The tert-butyl protecting group is stable under these conditions and can be removed later if needed for further functionalization.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Tert-butyl 4-(2-chlorophenoxy)piperidine-1-carboxylate?

  • Methodology : The compound is typically synthesized via multi-step reactions. A common approach involves coupling 2-chlorophenol with a piperidine derivative under nucleophilic substitution conditions. For example:

Step 1 : Protection of the piperidine nitrogen using tert-butyloxycarbonyl (Boc) groups.

Step 2 : Substitution at the 4-position of piperidine with 2-chlorophenoxy groups via SN2 or Ullmann coupling.

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is used to isolate the product .

  • Key Parameters : Reaction temperature (20–80°C), catalysts (e.g., CuI for coupling), and anhydrous conditions to avoid hydrolysis of the Boc group .

Q. What safety precautions are critical when handling this compound?

  • PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use in a fume hood to avoid inhalation .
  • Storage : Store in airtight containers at 2–8°C, away from strong acids/bases and oxidizing agents due to potential decomposition into toxic fumes (e.g., CO, NOx) .
  • First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention if irritation persists .

Q. How is the compound characterized structurally?

  • Analytical Techniques :

Method Parameters Purpose
NMR ¹H/¹³C in CDCl₃Confirm substituent positions and Boc group integrity .
HPLC C18 column, MeCN/H₂O (70:30)Assess purity (>95% required for research use) .
X-ray SHELX refinement (Mo-Kα radiation)Resolve crystallographic discrepancies (e.g., bond angles) .

Advanced Research Questions

Q. How can regioselectivity challenges in alkylation reactions involving this compound be addressed?

  • Experimental Design :

  • Light-Mediated Reactions : Use visible-light photocatalysts (e.g., Ru(bpy)₃²⁺) to enhance regioselectivity in decarboxylative coupling, as demonstrated in analogous chromenone derivatives .
  • Steric Effects : Introduce bulky directing groups (e.g., tert-butyl) to favor substitution at the 4-position of piperidine .
    • Data Analysis : Compare GC-MS or LC-HRMS profiles of reaction byproducts to identify competing pathways .

Q. How to resolve contradictions in crystallographic data during structure refinement?

  • Validation Tools :

  • Use SHELXL for iterative refinement, focusing on thermal displacement parameters (ADPs) to correct overfitting .
  • Cross-validate with PLATON to check for missed symmetry or twinning .
    • Case Study : A 2021 study reported discrepancies in bond angles (C-N-C) due to disordered tert-butyl groups. Refinement with restraints on ADPs resolved the issue .

Q. What strategies mitigate stability issues under acidic/basic conditions?

  • Stability Testing :

Condition Result Citation
pH < 2 (HCl)Rapid Boc deprotection
pH > 10 (NaOH)Piperidine ring degradation
  • Mitigation : Use buffered solutions (pH 6–8) during reactions. For long-term storage, avoid protic solvents (e.g., MeOH) .

Q. How to optimize computational models for predicting its biological activity?

  • Docking Studies :

  • Targets : Prioritize kinases or GPCRs based on structural analogs (e.g., tert-butyl 4-(diphenylamino)piperidine-1-carboxylate in BET inhibitor studies) .
  • Software : Use AutoDock Vina with force fields adjusted for halogen interactions (Cl···π) .
    • Validation : Compare in silico binding affinities with experimental IC₅₀ values from enzyme assays .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Tert-butyl 4-(2-chlorophenoxy)piperidine-1-carboxylate
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Tert-butyl 4-(2-chlorophenoxy)piperidine-1-carboxylate

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